molecular formula C21H17ClN4O B3669201 3-chloro-4-methyl-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide

3-chloro-4-methyl-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide

Cat. No.: B3669201
M. Wt: 376.8 g/mol
InChI Key: YAPFXBXPTSHIQH-UHFFFAOYSA-N
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Description

3-chloro-4-methyl-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide is an organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The structure of this compound features a benzamide core substituted with a chloro and methyl group, along with a benzotriazole moiety, which imparts unique chemical properties.

Properties

IUPAC Name

3-chloro-4-methyl-N-(6-methyl-2-phenylbenzotriazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4O/c1-13-8-9-15(11-17(13)22)21(27)23-18-12-20-19(10-14(18)2)24-26(25-20)16-6-4-3-5-7-16/h3-12H,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPFXBXPTSHIQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2C)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methyl-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide typically involves the following steps:

    Formation of Benzotriazole Intermediate: The benzotriazole moiety can be synthesized by reacting o-phenylenediamine with nitrous acid, forming 1,2,3-benzotriazole.

    Substitution Reaction: The benzotriazole intermediate is then reacted with 6-methyl-2-phenyl-1H-benzotriazole to introduce the phenyl and methyl groups.

    Amidation: The resulting compound is subjected to an amidation reaction with 3-chloro-4-methylbenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final benzamide product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methyl-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form amines or alcohols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

3-chloro-4-methyl-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Materials Science: Used as a stabilizer in polymers to enhance their thermal and UV stability.

    Biological Studies: Employed in studies related to enzyme inhibition and protein-ligand interactions.

    Industrial Chemistry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-4-methyl-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The benzotriazole moiety can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt cellular processes, leading to the compound’s biological effects. The specific pathways involved depend on the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide
  • 3-chloro-4-methyl-N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide
  • 3-chloro-4-methyl-N-(6-methyl-2H-1,2,3-benzotriazol-5-yl)benzamide

Uniqueness

3-chloro-4-methyl-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide is unique due to the specific substitution pattern on the benzamide and benzotriazole rings, which imparts distinct chemical and biological properties. Its ability to act as a stabilizer in polymers and its potential as an enzyme inhibitor make it particularly valuable in both industrial and medicinal applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-4-methyl-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide
Reactant of Route 2
Reactant of Route 2
3-chloro-4-methyl-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide

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